molecular formula C12H9FN2O2 B2797552 2-Amino-6-fluoro-4-pyridin-3-ylbenzoic acid CAS No. 2138221-74-4

2-Amino-6-fluoro-4-pyridin-3-ylbenzoic acid

Cat. No.: B2797552
CAS No.: 2138221-74-4
M. Wt: 232.214
InChI Key: DSMUSPBAOOKKAY-UHFFFAOYSA-N
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Description

“2-Amino-6-fluoro-4-pyridin-3-ylbenzoic acid” is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 . It is also known by its synonyms “2-amino-6-fluoro-4-(pyridin-3-yl)benzoic acid” and "Benzoic acid, 2-amino-6-fluoro-4-(3-pyridinyl)" .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a pyridin-3-yl group with a fluorine atom at the 6th position and an amino group at the 2nd position .

Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to 2-amino-6-fluoro-4-pyridin-3-ylbenzoic acid demonstrates their potential in cancer treatment. For instance, compounds with fluoro and pyridinyl substitutions have shown significant anti-lung cancer activity through their interaction with various cell lines, indicating their role in the development of novel anticancer drugs (Hammam et al., 2005). Similarly, compounds like 2-amino benzothiazole, when modified with fluoro substitutions, exhibit antimycobacterial activity, further demonstrating the therapeutic versatility of fluoro-substituted compounds in microbial inhibition (Sathe et al., 2011).

Development of Peptidomimetics

Fluoro-substituted pyridine derivatives are explored for their utility as scaffolds in peptidomimetic development. The creation of 2,3,4-substituted pyridines aids in the synthesis of molecules mimicking peptides, which can be crucial in designing drugs that can more easily penetrate biological membranes or be more resistant to enzymatic degradation, thus enhancing drug efficacy (Saitton et al., 2004).

Nucleic Acid-Based Imaging

The development of nucleic acid-based imaging technologies has been advanced through the creation of unnatural base pairs between fluorophore and quencher nucleobase analogues. These pairs, incorporating elements such as 2-amino-6-fluoro-7-substituted benzothiazoles, function as reporter-quencher pairs when integrated into DNA, facilitating the detection of specific nucleic acid sequences in diagnostic and research applications (Kimoto et al., 2010).

Antimicrobial and Antitumor Activities

The synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions has been reported, with these compounds exhibiting both antimicrobial and antitumor activities. This highlights the broader potential of fluoro and pyridine-containing compounds in the development of new therapeutic agents targeting a wide range of diseases (El-Borai et al., 2012).

Properties

IUPAC Name

2-amino-6-fluoro-4-pyridin-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-4-8(7-2-1-3-15-6-7)5-10(14)11(9)12(16)17/h1-6H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMUSPBAOOKKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C(=C2)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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